molecular formula C25H42O3 B11967015 Lauric acid, 2-(p-tert-pentylphenoxy)ethyl ester CAS No. 6835-14-9

Lauric acid, 2-(p-tert-pentylphenoxy)ethyl ester

Cat. No.: B11967015
CAS No.: 6835-14-9
M. Wt: 390.6 g/mol
InChI Key: OVRWBUJGIGBNKC-UHFFFAOYSA-N
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Description

2-(4-(TERT-PENTYL)PHENOXY)ETHYL LAURATE is an organic compound with the molecular formula C25H42O3 and a molecular weight of 390.612 g/mol . It is a laurate ester derivative, where the laurate group is attached to a phenoxyethyl moiety substituted with a tert-pentyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(TERT-PENTYL)PHENOXY)ETHYL LAURATE typically involves the esterification of lauric acid with 2-(4-(tert-pentyl)phenoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of 2-(4-(TERT-PENTYL)PHENOXY)ETHYL LAURATE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(4-(TERT-PENTYL)PHENOXY)ETHYL LAURATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(TERT-PENTYL)PHENOXY)ETHYL LAURATE is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(4-(TERT-PENTYL)PHENOXY)ETHYL LAURATE involves its interaction with lipid membranes and enzymes. The compound’s lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(TERT-PENTYL)PHENOXY)ETHYL ACETATE
  • 2-(4-(TERT-PENTYL)PHENOXY)ETHANOL
  • PHENYL LAURATE
  • N-(2-(4-TERT-BUTYL-PHENOXY)-ETHYL)-ACETAMIDE
  • 2-CHLORO-4-(TERT.-PENTYL)-PHENOL
  • ETHYL LAURATE
  • BENZYL LAURATE
  • METHYL LAURATE

Uniqueness

2-(4-(TERT-PENTYL)PHENOXY)ETHYL LAURATE is unique due to its specific structural features, such as the tert-pentyl group and the phenoxyethyl moiety. These structural elements confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

CAS No.

6835-14-9

Molecular Formula

C25H42O3

Molecular Weight

390.6 g/mol

IUPAC Name

2-[4-(2-methylbutan-2-yl)phenoxy]ethyl dodecanoate

InChI

InChI=1S/C25H42O3/c1-5-7-8-9-10-11-12-13-14-15-24(26)28-21-20-27-23-18-16-22(17-19-23)25(3,4)6-2/h16-19H,5-15,20-21H2,1-4H3

InChI Key

OVRWBUJGIGBNKC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCCOC1=CC=C(C=C1)C(C)(C)CC

Origin of Product

United States

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